molecular formula C13H19N3O2 B11786990 4-(4-Aminophenoxy)-N-methylpiperidine-2-carboxamide

4-(4-Aminophenoxy)-N-methylpiperidine-2-carboxamide

Cat. No.: B11786990
M. Wt: 249.31 g/mol
InChI Key: YJJSIVXFQITDHY-UHFFFAOYSA-N
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Description

4-(4-Aminophenoxy)-N-methylpiperidine-2-carboxamide is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with an aminophenoxy group and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenoxy)-N-methylpiperidine-2-carboxamide typically involves a multi-step process. One common method starts with the nucleophilic aromatic substitution reaction (SNAr) of 4-amino-3,5-xylenol with 1-chloro-4-nitrobenzene to form an intermediate. This intermediate is then subjected to further reactions to introduce the piperidine ring and the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts, controlled reaction conditions, and efficient purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenoxy)-N-methylpiperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

4-(4-Aminophenoxy)-N-methylpiperidine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Aminophenoxy)-N-methylpiperidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to downstream effects such as apoptosis in cancer cells. The compound may form hydrogen bonds with key amino acids in the target protein, stabilizing the interaction and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Aminophenoxy)pyridinamide: Shares the aminophenoxy group but has a different core structure.

    4-(4-Aminophenoxy)phenyl derivatives: Similar functional groups but different overall structures.

Uniqueness

4-(4-Aminophenoxy)-N-methylpiperidine-2-carboxamide is unique due to its specific combination of functional groups and the piperidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

4-(4-aminophenoxy)-N-methylpiperidine-2-carboxamide

InChI

InChI=1S/C13H19N3O2/c1-15-13(17)12-8-11(6-7-16-12)18-10-4-2-9(14)3-5-10/h2-5,11-12,16H,6-8,14H2,1H3,(H,15,17)

InChI Key

YJJSIVXFQITDHY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CC(CCN1)OC2=CC=C(C=C2)N

Origin of Product

United States

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